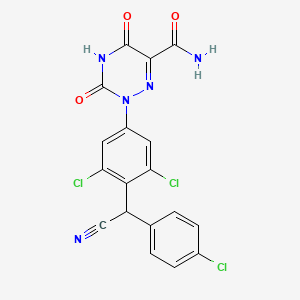

ジクラズリル 6-カルボキサミド

説明

Diclazuril 6-Carboxamide is a derivative of Diclazuril, which is a coccidiostat . It belongs to the class of organic compounds known as diphenylacetonitriles . These are cyclic aromatic compounds containing a diphenylacetonitrile moiety, which consists of a diphenylmethane linked to an acetonitrile to form 2,2-diphenylacetonitrile .

科学的研究の応用

- 用途: DIZは、家禽におけるコクシジウム症の原因となる原生動物寄生虫であるエメリヤ属に対して強力な活性を示します。寄生虫の細胞内構造を損傷し、その複製と拡散を防ぎます。 DIZは、鶏、七面鳥、およびその他の鳥類におけるコクシジウム症の予防と治療に特に効果的です .

- 用途: 研究者は、鶏肉や卵におけるDIZとその代謝物を検出するために、液体クロマトグラフィー-タンデム質量分析法を開発しました。 これらの方法は、DIZ残留物の正確な定量を可能にし、薬剤耐性の発生を防ぎ、ヒトへの潜在的な慢性毒性を軽減するのに役立ちます .

- 用途: 研究者は、DIZの分解生成物の存在下におけるDIZの定量のための、高速液体クロマトグラフィー法を検証しました。 この方法は、複雑なマトリックスでも正確な定量を保証します .

- 用途: DIZと関連化合物を含むDiclazurilシステム適合性サンプルは、高速液体クロマトグラフィーシステムのシステム適合性試験に使用されます。 これにより、一貫性があり信頼性の高い結果が得られます .

抗コクシジウム活性

家禽製品における残留物の検出

安定性指示分析

システム適合性試験

作用機序

Target of Action

Diclazuril 6-Carboxamide is primarily targeted against the protozoan parasite Eimeria . This compound exhibits a potent action against all pathogenic Eimeria species affecting poultry .

Mode of Action

It is known that the activity of diclazuril is directed only against specific endogen stages of eimeria species . Thus, Diclazuril is active against second-generation schizonts of E. acervulina, E. mitis, and E. necatrix, against gamonts, late schizonts of E. brunetti, zygotes of E. maxima and first and second-generation schizonts, and sexual stages of E. tenella .

Pharmacokinetics

Diclazuril exhibits favorable pharmacokinetic characteristics after oral administration at a dose of 0.3 mg/kg in quails and pigeons . The peak plasma concentrations were 5.35 and 9.14 μg/mL attained at 8 hours, respectively . Additionally, the elimination half-lives (T1/2λz) were 30.74 and 26.48 hours, and the area under the plasma concentration-time curve from time zero to the last sample (AUC0-last) values were 155.67 and 343.57 μg h/mL, respectively . The mean residence time was 30.71 hours in quails and 39.68 hours in pigeons .

Result of Action

The molecular and cellular effects of Diclazuril’s action are primarily seen in its ability to inhibit the growth and reproduction of Eimeria, thereby preventing the occurrence and spread of coccidiosis . A proteomic analysis of the effect of Diclazuril on second-generation merozoites of E. tenella found that 13 target proteins were significantly affected by Diclazuril treatment . These proteins contribute to various functions, including metabolism, protein synthesis, and host cell invasion .

Action Environment

Environmental factors, such as humidity, oxygenation, and temperature, influence the sporulation of Eimeria and thus can affect the infection pressure and the efficacy of Diclazuril

生化学分析

Biochemical Properties

It is known that Diclazuril, the parent compound, interacts with various enzymes and proteins involved in the life cycle of coccidian parasites

Cellular Effects

Research on Diclazuril has shown that it can induce ultrastructural changes and apoptosis in certain parasitic organisms

Molecular Mechanism

Diclazuril, the parent compound, is known to act on the asexual or sexual stages of coccidia, blocking the excretion of oocysts

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Diclazuril 6-Carboxamide in laboratory settings. Studies on Diclazuril have shown that it can have long-term effects on the growth and development of certain parasites

Dosage Effects in Animal Models

A study on Diclazuril in broiler chickens has shown that its concentrations in the body can be predicted following long-duration administration via medicated feed and water

Metabolic Pathways

Diclazuril, the parent compound, is known to be involved in the life cycle of coccidian parasites

Transport and Distribution

There is limited information available on the transport and distribution of Diclazuril 6-Carboxamide within cells and tissues. Diclazuril, the parent compound, is known to be distributed throughout the body in animals

Subcellular Localization

Diclazuril, the parent compound, is known to act on the asexual or sexual stages of coccidia, which suggests that it may localize to the sites of these stages within cells

特性

IUPAC Name |

2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3N5O3/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)26-18(29)24-17(28)15(25-26)16(23)27/h1-6,11H,(H2,23,27)(H,24,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWDAHDIUYWFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

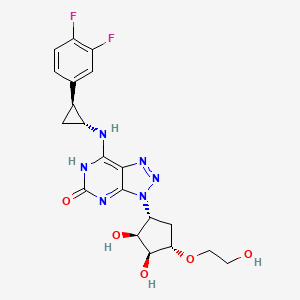

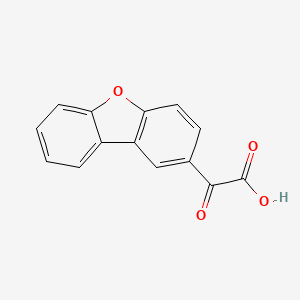

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)